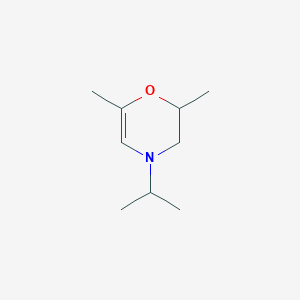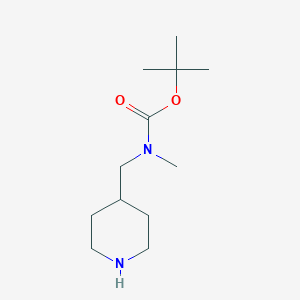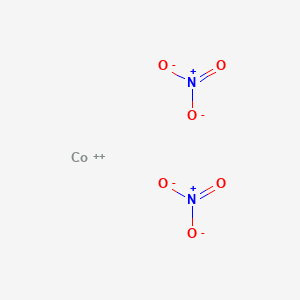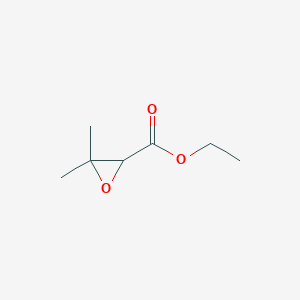
Ethyl 3,3-dimethyloxirane-2-carboxylate
Vue d'ensemble
Description
Ethyl 3,3-dimethyloxirane-2-carboxylate, also known as ethyl 3,3-dimethyl-2-oxiranylcarboxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in disease progression.
Effets Biochimiques Et Physiologiques
Studies have shown that Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate exhibits various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been shown to modulate various neurotransmitter systems in the brain, including the cholinergic and glutamatergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, it exhibits high stability and can be stored for extended periods without significant degradation. However, its low solubility in water can limit its use in certain applications, and its potential toxicity at high concentrations should be taken into consideration.
Orientations Futures
There are several potential future directions for the study of Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, its use as a building block in the synthesis of novel bioactive compounds and materials is an area of active research. Finally, further studies are needed to fully understand its mechanism of action and potential toxic effects, which will be important for its safe and effective use in various applications.
Applications De Recherche Scientifique
Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate has been extensively studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. It has been used as a building block in the synthesis of various natural products and bioactive compounds. Additionally, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
ethyl 3,3-dimethyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-9-6(8)5-7(2,3)10-5/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYMVENNZXMYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288398 | |
| Record name | ethyl 3,3-dimethyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,3-dimethyloxirane-2-carboxylate | |
CAS RN |
5369-63-1 | |
| Record name | NSC55749 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3,3-dimethyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
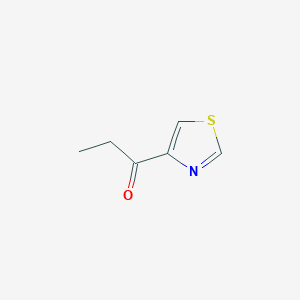

![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)
